molecular formula C11H13N3 B14324148 2-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]pyridine CAS No. 105575-76-6

2-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]pyridine

Cat. No.: B14324148
CAS No.: 105575-76-6
M. Wt: 187.24 g/mol
InChI Key: RVVDTAGINJPVFP-UHFFFAOYSA-N
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Description

2-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]pyridine is an organic compound that belongs to the class of pyrazole derivatives It is characterized by the presence of a pyrazole ring substituted with two methyl groups at positions 3 and 5, and a pyridine ring connected via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]pyridine typically involves the condensation of 3,5-dimethylpyrazole with a suitable pyridine derivative. One common method is the reaction of 3,5-dimethylpyrazole with pyridine-2-carbaldehyde in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile or dimethylformamide under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole or pyridine ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole or pyridine N-oxides, while reduction may produce the corresponding alcohols or amines.

Mechanism of Action

The mechanism of action of 2-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]pyridine involves its ability to coordinate with metal ions through the nitrogen atoms in the pyrazole and pyridine rings. This coordination can influence the reactivity of the metal center, making it an effective catalyst for various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as enzyme mimetics in biological systems or catalytic sites in industrial processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which provides distinct electronic and steric properties. These properties make it a versatile ligand for forming stable metal complexes with enhanced catalytic activity compared to other similar compounds .

Properties

CAS No.

105575-76-6

Molecular Formula

C11H13N3

Molecular Weight

187.24 g/mol

IUPAC Name

2-[(3,5-dimethylpyrazol-1-yl)methyl]pyridine

InChI

InChI=1S/C11H13N3/c1-9-7-10(2)14(13-9)8-11-5-3-4-6-12-11/h3-7H,8H2,1-2H3

InChI Key

RVVDTAGINJPVFP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC2=CC=CC=N2)C

Origin of Product

United States

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